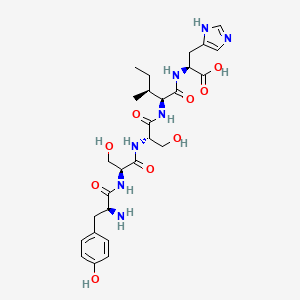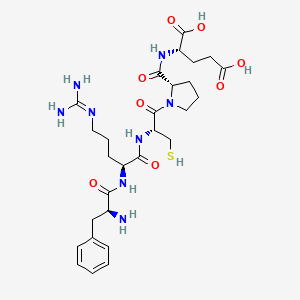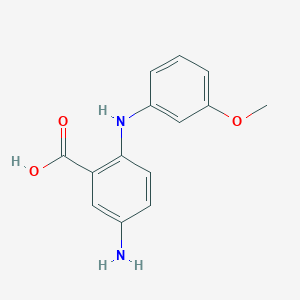
4-Amino-1,3-selenazol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1,3-selenazol-2(5H)-one: is an organoselenium compound characterized by the presence of selenium in its heterocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,3-selenazol-2(5H)-one typically involves the cyclization of appropriate selenourea derivatives. One common method includes the reaction of selenourea with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the selenazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and safety in handling selenium compounds.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1,3-selenazol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenazole ring to more reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced selenazole derivatives.
Substitution: Various substituted selenazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Amino-1,3-selenazol-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organoselenium compounds.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals.
Medicine: Research is ongoing into its potential use as an antioxidant or anticancer agent.
Industry: It may be used in the development of new materials with unique properties due to the presence of selenium.
Wirkmechanismus
The mechanism of action of 4-Amino-1,3-selenazol-2(5H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its selenium atom. The exact pathways involved can vary, but the compound’s ability to undergo redox reactions is a key feature.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1,3-thiazol-2(5H)-one: Similar structure but contains sulfur instead of selenium.
4-Amino-1,3-oxazol-2(5H)-one: Contains oxygen instead of selenium.
4-Amino-1,3-imidazol-2(5H)-one: Contains nitrogen instead of selenium.
Uniqueness
4-Amino-1,3-selenazol-2(5H)-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s ability to participate in redox reactions and form stable compounds makes it particularly valuable in various applications.
Eigenschaften
CAS-Nummer |
832133-96-7 |
|---|---|
Molekularformel |
C3H4N2OSe |
Molekulargewicht |
163.05 g/mol |
IUPAC-Name |
4-amino-5H-1,3-selenazol-2-one |
InChI |
InChI=1S/C3H4N2OSe/c4-2-1-7-3(6)5-2/h1H2,(H2,4,5,6) |
InChI-Schlüssel |
SNIAFIMRJZKNKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NC(=O)[Se]1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]hexan-1-OL](/img/structure/B14219029.png)

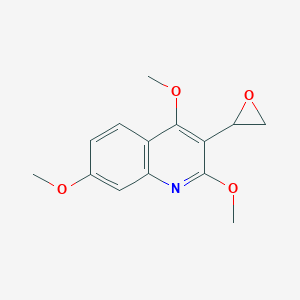

![2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one](/img/structure/B14219052.png)
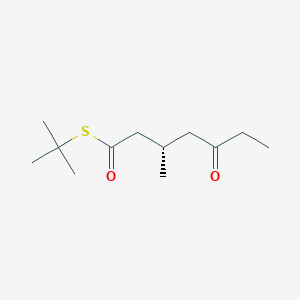
![lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane](/img/structure/B14219060.png)

